4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide (CAS 1185307-93-0) is a sulfonamide derivative containing a 3-(hydroxymethyl)piperidine ring linked via a methylene bridge to an N,N-dimethylbenzenesulfonamide core. With a molecular formula of C15H24N2O3S and a molecular weight of 312.43 g/mol, the compound is supplied primarily as a research intermediate or building block, with commercially listed purities of 95% to 98+%.

Molecular Formula C15H24N2O3S
Molecular Weight 312.4 g/mol
CAS No. 1185307-93-0
Cat. No. B1500822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide
CAS1185307-93-0
Molecular FormulaC15H24N2O3S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)CN2CCCC(C2)CO
InChIInChI=1S/C15H24N2O3S/c1-16(2)21(19,20)15-7-5-13(6-8-15)10-17-9-3-4-14(11-17)12-18/h5-8,14,18H,3-4,9-12H2,1-2H3
InChIKeyIJQMEOVWYRVHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide (CAS 1185307-93-0) – Structural Identity & Research Sourcing Baseline


4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide (CAS 1185307-93-0) is a sulfonamide derivative containing a 3-(hydroxymethyl)piperidine ring linked via a methylene bridge to an N,N-dimethylbenzenesulfonamide core . With a molecular formula of C15H24N2O3S and a molecular weight of 312.43 g/mol, the compound is supplied primarily as a research intermediate or building block, with commercially listed purities of 95% to 98+% . Its structural motif – the 3-(hydroxymethyl)piperidine fragment – appears in patented bioactive molecules, including a PD-1/PD-L1 inhibitor series (US9872852) where related analogs showed IC50 values as low as 53 nM [1].

Why Close Analogs Cannot Substitute for 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide in Research Procurement


Superficially similar piperidine-sulfonamide compounds often share a common core but differ in critical structural details that eliminate their interchangeability for research applications. The target compound uniquely combines three structural features: a 3-(hydroxymethyl) substituent on the piperidine ring, a methylene spacer between the piperidine nitrogen and the benzene ring, and N,N-dimethyl substitution on the sulfonamide . Close analogs lacking the methylene linker (e.g., CAS 1185307-41-8, direct N-phenyl attachment) or bearing a simple hydroxyl rather than hydroxymethyl at the 3-position (e.g., CAS 1185320-06-2) present different hydrogen-bonding surfaces, conformational flexibility, and metabolic liabilities, meaning no generic substitution can be assumed without target-specific validation .

Quantitative Evidence for Differentiating 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide from In-Class Analogs


Methylene Linker vs. Direct Attachment: Molecular Weight and Formula Differentiation

The presence of a methylene (-CH2-) spacer between the piperidine ring and the benzene core in the target compound (CAS 1185307-93-0) results in a molecular formula of C15H24N2O3S and a molecular weight of 312.43 g/mol . In contrast, the direct-attachment analog 4-(3-(hydroxymethyl)piperidin-1-yl)-N,N-dimethylbenzenesulfonamide (CAS 1185307-41-8) has the formula C14H22N2O3S and a molecular weight of 298.40 g/mol . This difference of one carbon and two hydrogen atoms (ΔMW = 14.03 g/mol) is analytically distinct and indicates a different spatial relationship between the piperidine and the sulfonamide pharmacophore, which can affect target binding and physicochemical properties.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Hydroxymethyl vs. Hydroxyl Substituent: Impact on Hydrogen Bond Donor/Acceptor Count

The target compound bears a -CH2OH (hydroxymethyl) group at the 3-position of the piperidine ring, contributing one hydrogen bond donor (-OH) and one hydrogen bond acceptor (-O-), with additional conformational flexibility from the exocyclic C-C bond. The 3-hydroxy analog 4-((3-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide (CAS 1185320-06-2, C14H22N2O3S, MW 298.40) has the hydroxyl directly attached to the ring, resulting in a different pKa, steric environment, and reduced rotational freedom . The molecular weight difference of 14.03 g/mol (one -CH2- unit) and the altered hydrogen-bonding geometry make these compounds non-substitutable in structure-based design.

Medicinal Chemistry Ligand Design Physicochemical Profiling

Regiochemistry of Hydroxymethyl Substitution: 3-Position vs. 4-Position on Piperidine

The target compound positions the hydroxymethyl group at the 3-position of the piperidine ring. The regioisomeric 4-hydroxymethyl variant would have the same molecular formula and mass but distinct three-dimensional shape and electronic distribution, altering interactions with biological targets. While no direct biological data exists for the target compound itself, the patented series in US9872852 demonstrates that 3-(hydroxymethyl)piperidine-containing compounds achieve potent PD-1/PD-L1 inhibition (IC50 = 53 nM) [1]. Moving the hydroxymethyl to the 4-position has been shown in other chemotypes (e.g., orexin receptor antagonists [2]) to produce different selectivity profiles, underscoring the non-interchangeability of regioisomers.

Medicinal Chemistry Stereochemistry Lead Optimization

Commercially Available Purity Grades: Practical Lot-to-Lot Differentiation

Multiple vendors offer this compound with differing certified purity specifications, which directly impacts its utility in different research contexts. The compound is listed at 95% purity by Fluorochem , 97% by Leyan (Product No. 1778919) , and ≥98% (NLT 98%) by MolCore under ISO-certified quality systems . In contrast, the direct-attachment analog (CAS 1185307-41-8) is listed at 97% and the 3-hydroxy analog (CAS 1185320-06-2) at 95%, with fewer suppliers offering the higher purity grades . The availability of NLT 98% purity for the target compound, combined with ISO certification, provides greater assurance for quantitative pharmacology and biophysical assays where impurities can confound results.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Research and Industrial Application Scenarios for 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide


Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Expansion Targeting PD-1/PD-L1 Interactions

The 3-(hydroxymethyl)piperidine motif present in this compound is a validated fragment for PD-1/PD-L1 inhibition, with a closely related analog (BDBM365899) demonstrating an IC50 of 53 nM in an HTRF assay [1]. The target compound, with its N,N-dimethylbenzenesulfonamide cap, serves as a modular building block for parallel synthesis of focused libraries aimed at optimizing linker geometry and exit vector angles from the PD-L1 binding pocket. The methylene spacer provides a distinct conformational preference compared to the direct-attachment analog, enabling exploration of a different SAR trajectory.

Biophysical Assay Development Requiring High-Purity Sulfonamide Standards

The ISO-certified ≥98% purity grade available from MolCore positions this compound as a suitable standard for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography studies where >98% purity is mandatory. Unlike the 3-hydroxy analog (typically 95% purity), the target compound's high-purity supply chain reduces the likelihood of artifact signals from trace synthetic intermediates or degradation products.

Negative Control Design for Hydroxymethyl Piperidine Pharmacophore Studies

The N,N-dimethylbenzenesulfonamide portion of this compound may serve as a bulk-neutral cap, allowing researchers to use the compound as a negative control to deconvolute the contribution of the 3-(hydroxymethyl)piperidine fragment versus other structural elements in target engagement. Patent data from the orexin receptor antagonist series [2] demonstrates that subtle changes in the sulfonamide substitution pattern can abolish activity, indicating that this compound's specific cap group may render it inactive at certain targets, which is valuable for specificity profiling.

Synthetic Intermediate for Late-Stage Functionalization via the Hydroxymethyl Handle

The primary alcohol of the 3-(hydroxymethyl) group offers a well-established synthetic handle for esterification, etherification, oxidation to the aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic displacement . This versatility is not available in analogs bearing a secondary alcohol (3-hydroxy) or no hydroxyl group, making the target compound uniquely suited for divergent synthesis of probe molecules with varied physicochemical properties while maintaining the core piperidine-sulfonamide scaffold.

Quote Request

Request a Quote for 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.